2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenethylacetamide
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Overview
Description
The compound “2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenethylacetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . It has been found to intercalate DNA potently and displays an interesting complementary immunomodulatory activity that is sought after in oncopharmacology .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This core is known to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Synthesis Techniques
The synthesis of compounds related to 2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenethylacetamide focuses on creating derivatives with potential therapeutic activities. Fathalla (2015) detailed the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates via DCC coupling method, showcasing the versatility of triazoloquinoxaline derivatives in synthesizing amino acid-linked compounds (Fathalla, 2015). Similarly, Reddy et al. (2015) synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity, highlighting the structural adaptation for enhancing biological efficacy (Reddy et al., 2015).
Biological Evaluation
The exploration of biological activities is a crucial aspect of scientific research applications for these compounds. Zheng et al. (2015) demonstrated the antiproliferative activity of fused 1,2,4-triazoles, including derivatives related to the chemical structure , against various cancer cell lines, indicating their potential as cytotoxic agents (Zheng et al., 2015). Kaneko et al. (2020) further synthesized [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, showing superior antiproliferative effects compared to known agents, highlighting the therapeutic potential of these compounds (Kaneko et al., 2020).
Future Directions
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-34-19-10-7-11-20(16-19)35-25-24-29-30(17-23(32)27-15-14-18-8-3-2-4-9-18)26(33)31(24)22-13-6-5-12-21(22)28-25/h2-13,16H,14-15,17H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEUYNCNRPWMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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